Cycloheptanemalonic acid
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Overview
Description
Cycloheptanemalonic acid is an organic compound with the molecular formula C10H16O4. It features a seven-membered carbon ring with two carboxylic acid groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptanemalonic acid can be synthesized through several methodsThe reaction typically requires a catalyst and specific temperature conditions to ensure the formation of the seven-membered ring .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale organic synthesis techniques. These methods often involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cycloheptanemalonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptanone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The hydrogen atoms on the ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Cycloheptanone derivatives.
Reduction: Cycloheptanol derivatives.
Substitution: Halogenated cycloheptane derivatives.
Scientific Research Applications
Cycloheptanemalonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which cycloheptanemalonic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the seven-membered ring structure allows for unique conformational flexibility, which can affect its binding properties and reactivity .
Comparison with Similar Compounds
Cyclohexanemalonic acid: Similar structure but with a six-membered ring.
Cyclooctanemalonic acid: Similar structure but with an eight-membered ring.
Cyclopentanemalonic acid: Similar structure but with a five-membered ring
Uniqueness: Cycloheptanemalonic acid is unique due to its seven-membered ring, which provides distinct chemical and physical properties compared to its six- and eight-membered counterparts.
Properties
CAS No. |
4448-73-1 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-cycloheptylpropanedioic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)8(10(13)14)7-5-3-1-2-4-6-7/h7-8H,1-6H2,(H,11,12)(H,13,14) |
InChI Key |
IJIFDBVPIQGMKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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